BOMIN-1(cas 4081-22-5) is a selective irreversible inhibitor of carboxylesterases. bis(p-nitrophenyl)phosphate,synthetic
Bomin-1
CAS No.: 4081-22-5
VCID: VC20742701
Molecular Formula: C9H11O4P
Molecular Weight: 214.15 g/mol
Purity: 95 % (HPLC, TLC)
* For research use only. Not for human or veterinary use.

Description |
Bomin-1 is a phosphorus-containing heterocyclic compound with the molecular formula and a molecular weight of 214.16 g/mol. It is characterized by its benzodioxaphosphinine ring system, which gives it unique chemical and biological properties. The compound exists as a viscous liquid and is primarily known for its role as a selective irreversible inhibitor of carboxylesterases, enzymes that hydrolyze ester bonds in various biochemical pathways . Synthesis of Bomin-13.1 Laboratory Synthesis
This method ensures high selectivity and yield while minimizing byproducts. 3.2 Industrial Production
Industrial methods aim to scale up laboratory techniques while maintaining consistency in quality . Applications of Bomin-14.1 Scientific Research 4.2 Medicinal Potential 4.3 Industrial Use Mechanism of ActionBomin-1 functions as an irreversible inhibitor of carboxylesterases:
This mechanism underpins its potential therapeutic applications and industrial utility . Research Findings on Bomin-1
Safety and HandlingWhile no comprehensive toxicological data is available for Bomin-1, its use as an enzyme inhibitor suggests potential bioactivity that requires careful handling:
Safety data sheets (SDS) are recommended for detailed handling guidelines . |
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CAS No. | 4081-22-5 | ||||||||||||
Product Name | Bomin-1 | ||||||||||||
Molecular Formula | C9H11O4P | ||||||||||||
Molecular Weight | 214.15 g/mol | ||||||||||||
IUPAC Name | 2-ethoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide | ||||||||||||
Standard InChI | InChI=1S/C9H11O4P/c1-2-12-14(10)7-11-8-5-3-4-6-9(8)13-14/h3-6H,2,7H2,1H3 | ||||||||||||
Standard InChIKey | FVYVGKDBCDSLSD-UHFFFAOYSA-N | ||||||||||||
SMILES | CCOP1(=O)COC2=CC=CC=C2O1 | ||||||||||||
Canonical SMILES | CCOP1(=O)COC2=CC=CC=C2O1 | ||||||||||||
Appearance | Viscous liquid | ||||||||||||
Purity | 95 % (HPLC, TLC) | ||||||||||||
Synonyms | 2-Ethoxy-4H-1,3,2-benzodioxaphosphorin-2-oxid | ||||||||||||
Reference | - Patent USSR 06.22.1985. N 1187444 | ||||||||||||
PubChem Compound | 4459266 | ||||||||||||
Last Modified | Feb 18 2024 |
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